molecular formula C10H6BrClN2O2 B1507519 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 871239-17-7

3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1507519
CAS No.: 871239-17-7
M. Wt: 301.52 g/mol
InChI Key: YTIZKCSYDWNCRM-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a brominated and chlorinated pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is of interest due to its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-chlorobenzaldehyde and hydrazine hydrate.

  • Reaction Steps: The reaction involves the formation of a hydrazone intermediate, followed by cyclization under acidic conditions to form the pyrazole ring.

  • Purification: The final product is purified using recrystallization techniques.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield.

  • Catalysts: Various catalysts, such as Lewis acids, can be employed to improve reaction rates and selectivity.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylate.

  • Reduction: The bromine atom can be reduced to form a corresponding bromide.

  • Substitution: The chlorine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylate.

  • Reduction: 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-bromide.

  • Substitution: 3-Bromo-1-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in the development of new therapeutic agents. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may vary depending on the biological context, but it often involves binding to the active site of an enzyme, inhibiting its activity, or modulating a signaling pathway.

Comparison with Similar Compounds

  • 3-Bromo-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a different position of the chlorine atom.

  • 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

Uniqueness: The uniqueness of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid lies in its specific arrangement of substituents, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

5-bromo-2-(2-chlorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O2/c11-9-5-8(10(15)16)14(13-9)7-4-2-1-3-6(7)12/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIZKCSYDWNCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734339
Record name 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871239-17-7
Record name 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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